N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide
Description
N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Properties
IUPAC Name |
N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-13-5-3-6-15(11-13)21(10-4-9-18)24(22,23)17-16(14-7-8-14)12-19-20(17)2/h3,5-6,11-12,14H,4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAZZBICIQMEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCC#N)S(=O)(=O)C2=C(C=NN2C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or its derivatives to form the pyrazole ring.
Introduction of Substituents: The cyclopropyl, methyl, and 3-methylphenyl groups are introduced through various substitution reactions. These steps may involve the use of organometallic reagents or halogenated intermediates.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can reduce the cyano group to an amine.
Substitution: The aromatic ring and the pyrazole core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and organometallic reagents under inert atmosphere conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This specific compound may exhibit similar activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group is known to interact with biological macromolecules, potentially leading to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-phenylpyrazole-3-sulfonamide: Similar structure but lacks the 3-methyl group on the phenyl ring.
N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(4-methylphenyl)pyrazole-3-sulfonamide: Similar structure but with a different position of the methyl group on the phenyl ring.
Uniqueness
N-(2-cyanoethyl)-4-cyclopropyl-2-methyl-N-(3-methylphenyl)pyrazole-3-sulfonamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the cyanoethyl group and the specific positioning of the methyl groups contribute to its distinct properties compared to other pyrazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
